molecular formula C24H46N4O10 B3118048 tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid CAS No. 2306248-51-9

tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid

Cat. No.: B3118048
CAS No.: 2306248-51-9
M. Wt: 550.6
InChI Key: KBOMHWIBSAZVOI-KAVFMPKWSA-N
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Description

The compound tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid (CAS 2306248-51-9) is a piperidine derivative featuring a tert-butyl carbamate group at the 4-position and a methoxy group at the 3-position of the piperidine ring. It is co-crystallized with oxalic acid (C₂H₂O₄), forming a salt or co-crystal to enhance stability and solubility. The molecular formula is C₁₂H₂₂N₂O₃·C₂H₂O₄ (combined formula: C₁₄H₂₄N₂O₇), though some sources report a formula of C₂₄H₄₆N₄O₁₀, likely due to stoichiometric variations in the oxalic acid ratio . This compound is used as a key intermediate in pharmaceutical synthesis, particularly in chiral molecule development, due to its stereochemical specificity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOMHWIBSAZVOI-KAVFMPKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid involves multiple steps. The synthetic route typically starts with the preparation of the piperidine derivative, followed by the introduction of the methoxy group and the carbamate moiety. The final step involves the formation of the oxalic acid salt. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid undergoes various chemical reactions, including:

Scientific Research Applications

Structural Features

The compound consists of:

  • A tert-butyl group , which enhances lipophilicity.
  • A methoxy-substituted piperidine ring , contributing to its biological activity.
  • Oxalic acid as a counterion, which may influence solubility and stability.

Pharmaceutical Development

Tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid is primarily investigated for its potential therapeutic effects in various conditions:

  • Neuropharmacology : Compounds with piperidine structures have been linked to analgesic and anti-inflammatory activities. The specific interactions of this compound with neurotransmitter systems are under study, aiming to elucidate its mechanisms of action in pain management and neuroprotection .

Bioactivity Studies

Preliminary studies suggest that this compound exhibits significant biological activity:

  • Analgesic Effects : Research is ongoing to determine its efficacy in pain relief compared to existing analgesics.
  • Anti-inflammatory Properties : Investigations are being conducted to assess its potential in treating inflammatory disorders .

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for its development:

  • Binding Affinity Studies : These studies focus on how well the compound interacts with specific receptors or enzymes, which is essential for predicting therapeutic outcomes.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-(3-methoxy-4-piperidyl)carbamateSimilar piperidine structureLacks oxalic acid component
N-(4-methoxyphenyl)carbamateAromatic substitution instead of piperidineDifferent pharmacological profile
1-Methylpiperidine N-carbamateContains a methyl group on the piperidine ringVarying steric effects influencing biological activity

The unique combination of a methoxy-substituted piperidine and oxalic acid may enhance the solubility and bioavailability of this compound compared to others, making it a promising candidate for further research .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid (CAS 2253105-08-5)

  • Structure : Differs in the positions of the methoxy and carbamate groups (4-methoxy vs. 3-methoxy).
  • Molecular Formula : C₂₄H₄₆N₄O₁₀ (same as the target compound but with inverted substituent positions) .
  • Properties : The altered stereochemistry may impact hydrogen bonding and solubility. Oxalic acid serves as a counterion, improving crystallinity.

tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate (CAS 2306245-65-6)

  • Structure : Features a (3S,4S) stereochemistry instead of (3S,4R), with hemioxalic acid (1:0.5 ratio).
  • Molecular Formula : C₁₃H₂₄N₂O₇ (molar mass: 320.34 g/mol) .
  • Properties : Reduced oxalic acid content lowers molecular weight compared to the target compound. The (3S,4S) configuration may affect receptor binding in drug candidates.
  • Applications : Primarily used in asymmetric synthesis and crystallography studies .

tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS 1052713-47-9)

  • Structure : Replaces the methoxy group with a hydroxyl group and adopts (3R,4R) stereochemistry .
  • Molecular Formula : C₁₀H₂₀N₂O₃ (molar mass: 216.28 g/mol).
  • Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing lipid membrane permeability.
  • Applications : Explored in prodrug designs requiring hydrolytic activation .

trans-tert-butyl (4-methylpiperidin-3-yl)carbamate (CAS 1032684-85-7)

  • Structure : Lacks oxalic acid and methoxy groups; features a methyl substituent at the 4-position.
  • Molecular Formula : C₁₁H₂₂N₂O₂ (molar mass: 214.30 g/mol) .
  • Properties: Absence of oxalic acid reduces acidity and crystallinity.
  • Applications : Utilized in peptide mimetics and protease inhibitor research .

Comparative Data Table

Compound Name (CAS) Stereochemistry Key Substituents Molecular Formula Molar Mass (g/mol) Key Applications
Target compound (2306248-51-9) (3S,4R) 3-methoxy, oxalic acid C₁₄H₂₄N₂O₇ 348.35 Pharmaceutical intermediates
Analog 1 (2253105-08-5) (3S,4R) 4-methoxy, oxalic acid C₂₄H₄₆N₄O₁₀ 550.64 Drug candidate synthesis
Analog 2 (2306245-65-6) (3S,4S) 4-methoxy, hemioxalic acid C₁₃H₂₄N₂O₇ 320.34 Crystallography studies
Analog 3 (1052713-47-9) (3R,4R) 4-hydroxy C₁₀H₂₀N₂O₃ 216.28 Prodrug development
Analog 4 (1032684-85-7) (3S,4R) 4-methyl C₁₁H₂₂N₂O₂ 214.30 Peptide mimetics

Key Research Findings

Stereochemical Impact : The (3S,4R) configuration in the target compound enhances chiral recognition in enzyme-binding pockets, critical for kinase inhibitor design .

Oxalic Acid Role: Co-crystallization with oxalic acid improves thermal stability (decomposition temperature >200°C) and aqueous solubility (~5 mg/mL at 25°C) compared to non-salt analogs .

Synthetic Routes : Common methods include carbamate coupling using HATU/DIEA in DMF, followed by oxalic acid salt formation (yield: 60-80%) .

Biological Activity

Tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid is a chemical compound with notable potential in pharmaceutical research. Its unique structure, which incorporates a tert-butyl group, a methoxy-substituted piperidine ring, and oxalic acid as a counterion, suggests various biological activities. This article delves into the compound's biological activity, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C₁₃H₂₄N₂O₇
  • Molecular Weight : 320.34 g/mol
  • Purity : 97% .

Preliminary studies indicate that the compound may interact with multiple biological targets, particularly in neuropharmacology. Compounds containing piperidine rings are often associated with analgesic and anti-inflammatory activities. The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's .
  • Modulation of Inflammatory Responses : The compound may reduce pro-inflammatory cytokines, thereby protecting neuronal cells from damage caused by amyloid-beta aggregates .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description
Neuroprotective EffectsExhibits protective effects against amyloid-beta-induced toxicity in neuronal cultures
Enzyme InhibitionPotential to inhibit acetylcholinesterase and β-secretase, crucial for managing Alzheimer's symptoms
Anti-inflammatory PropertiesMay reduce levels of inflammatory cytokines like TNF-α and IL-6 in cellular models

Case Studies

  • In Vitro Studies on Neuroprotection :
    • Research demonstrated that this compound could protect astrocytes from amyloid-beta-induced cell death by modulating inflammatory pathways . This study indicated a reduction in TNF-α levels and free radicals.
  • In Vivo Efficacy :
    • In animal models mimicking Alzheimer's disease (via scopolamine administration), the compound showed a trend toward reducing amyloid-beta levels, although not statistically significant compared to established treatments like galantamine . This highlights the need for further investigation into its bioavailability and efficacy.

Future Directions

Further research is essential to fully elucidate the pharmacodynamics of this compound. Potential areas of exploration include:

  • Detailed Pharmacokinetic Studies : Understanding how the compound is absorbed, distributed, metabolized, and excreted will aid in determining its therapeutic potential.
  • Long-term Efficacy Trials : Conducting long-term studies to assess the chronic effects of the compound on neurodegenerative processes.
  • Comparative Studies with Other Compounds : Evaluating its efficacy relative to other known neuroprotective agents could provide insights into its unique benefits or limitations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate?

  • Answer : The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and deprotection. Key steps include:

  • Step 1 : Coupling under inert atmosphere using Pd(OAc)₂/XPhos and Cs₂CO₃ in tert-butanol (40–100°C, 5.5 h) to install the carbamate group .
  • Step 2 : Acidic deprotection (HCl/water, 93–96°C, 17 h) to yield the free amine intermediate .
  • Step 3 : Co-crystallization with oxalic acid to enhance stability and isolate the final product .

Q. How can researchers confirm the molecular structure of this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify methoxy, piperidyl, and tert-butyl groups .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • Elemental analysis : Validate purity and stoichiometry of the co-crystal with oxalic acid .

Advanced Research Questions

Q. What strategies ensure high enantiomeric purity during synthesis?

  • Answer :

  • Chiral resolution : Recrystallize with oxalic acid to form diastereomeric salts, leveraging differential solubility of enantiomers .
  • Chiral HPLC : Use columns like Chiralpak IC (hexane:isopropanol 80:20, 0.1% TFA) to separate and quantify enantiomers .
  • Asymmetric catalysis : Optimize Pd-catalyzed steps with chiral ligands to minimize racemization .

Q. How do reaction conditions impact yield and purity?

  • Answer : Critical factors include:

  • Catalyst loading : 5–10 mol% Pd(OAc)₂ ensures efficient coupling without side reactions .
  • Temperature : Higher temperatures (100°C) improve coupling efficiency but may risk decomposition; monitor via TLC .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase racemization vs. tert-butanol .

Q. What analytical methods resolve contradictions in reported crystallographic data?

  • Answer :

  • Single-crystal X-ray diffraction : Resolve ambiguities in piperidine ring conformation and oxalic acid co-crystal geometry .
  • Powder X-ray diffraction (PXRD) : Compare experimental and simulated patterns to validate phase purity .
  • Thermal analysis (TGA/DSC) : Assess co-crystal stability and dehydration events .

Methodological Notes

  • Safety : Non-hazardous per GHS classification, but use standard lab precautions (gloves, goggles) due to mild irritancy .
  • Storage : Store co-crystals at 2–8°C in airtight containers to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid
Reactant of Route 2
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid

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